2-Mesitylacetyl chloride

Description

Overview of Acyl Halides in Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halogen atom. britannica.comfiveable.me They are characterized by the functional group -COX, where C=O is a carbonyl group and X is a halogen. fiveable.me Acyl chlorides are the most common and frequently utilized type of acyl halide in organic synthesis. orgoreview.com

These compounds are highly reactive and serve as crucial intermediates for the synthesis of a wide array of other organic compounds, including esters, amides, and acid anhydrides. britannica.comteachy.app Their heightened reactivity compared to the corresponding carboxylic acids makes them valuable reagents in many chemical transformations. teachy.appwizeprep.com The primary reaction that acyl halides undergo is nucleophilic acyl substitution, where a nucleophile displaces the halide ion. fiveable.meorgoreview.com

The synthesis of acyl halides is most commonly achieved by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgoreview.comiitk.ac.in Due to their reactivity, acyl halides are typically used as intermediates in a larger synthetic sequence rather than being isolated as final products. teachy.app They are instrumental in various named reactions, such as the Friedel-Crafts acylation, which is used to form aromatic ketones. teachy.appiitk.ac.in

Unique Structural Features of 2-Mesitylacetyl Chloride

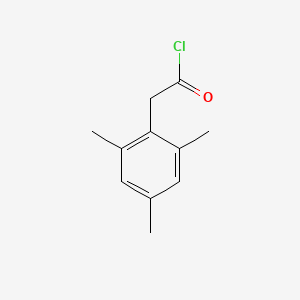

This compound, with the chemical formula C₁₁H₁₃ClO, possesses distinct structural characteristics that significantly influence its reactivity. chembk.comcymitquimica.com These features are primarily attributed to the presence of the bulky mesityl group attached to the acetyl chloride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClO | chembk.comnih.gov |

| Molecular Weight | 196.67 g/mol | nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | chembk.comcymitquimica.com |

| Boiling Point | 130 °C at 10 Torr | chemicalbook.com |

| Density | ~1.1 g/cm³ | chemsrc.com |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and benzene (B151609). chembk.com |

Steric Hindrance from the Mesityl Group

The mesityl group, a 2,4,6-trimethylphenyl group, is known for creating significant steric bulk. nih.govmdpi.com In this compound, this bulky group is positioned adjacent to the reactive acyl chloride functionality. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered acyl chlorides. iitk.ac.inresearchgate.net However, this steric shielding can also be advantageous, offering selectivity in certain reactions by preventing unwanted side reactions or favoring specific reaction pathways. acs.orgnih.gov For instance, the steric bulk of the mesityl group has been shown to be crucial for enabling photochromic switching in certain organoboron compounds. nih.gov In some cases, the steric hindrance can be so pronounced that it dictates the outcome of a reaction, leading to the formation of products that would not be favored with less bulky reactants. researchgate.net

Historical Context of this compound in Chemical Literature

Significance and Research Gaps Pertaining to this compound

The significance of this compound lies in its utility as a sterically hindered electrophile. acs.orgnih.gov This property allows for selective acylations and the synthesis of complex molecules where controlling reactivity is crucial. researchgate.net For instance, it has been employed in the synthesis of hindered β-diketones. acs.orgnih.gov

However, there are research gaps concerning this compound. While its use as a synthetic intermediate is documented, a comprehensive study of its reaction kinetics and a detailed comparison of its reactivity with other acyl chlorides under various conditions are not extensively covered in the available literature. Further research could explore its potential in asymmetric synthesis, where its steric bulk could be exploited to control stereoselectivity. Additionally, a more in-depth investigation into its electronic properties and their quantitative impact on its reactivity would be beneficial for its broader application in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCYVLQDRHQRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285261 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-46-6 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52629-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mesitylacetyl Chloride

Established Synthetic Routes to 2-Mesitylacetyl Chloride

Traditional methods for synthesizing acyl chlorides are well-documented and widely employed in laboratory and industrial settings. These routes are characterized by their reliability and high yields, though they often involve harsh reagents.

The most common and preferred method for preparing acyl chlorides from carboxylic acids is through the use of thionyl chloride (SOCl₂). ebsco.com This reaction effectively converts 2-Mesitylacetic acid into this compound.

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a highly effective leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride. masterorganicchemistry.com A significant advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification of the final product. ebsco.comyoutube.com The reaction is generally exothermic and proceeds readily. youtube.com A patent has described a synthesis process for 2,4,6-trimethylbenzene acetyl chloride (a synonym for this compound) that involves reacting 2,4,6-trimethylbenzene acetic acid with thionyl chloride and a catalyst, followed by distillation. lookchem.com

Beyond thionyl chloride, several other chlorinating agents are capable of converting carboxylic acids to acyl chlorides. cognitoedu.org The choice of reagent can depend on factors such as substrate compatibility, desired purity, and scale of the reaction.

Commonly used chlorinating agents include:

Phosphorus pentachloride (PCl₅) : Reacts with carboxylic acids at room temperature to produce the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as by-products. cognitoedu.org

Phosphorus trichloride (B1173362) (PCl₃) : Requires heating with the carboxylic acid to yield the acyl chloride and phosphorous acid (H₃PO₃). cognitoedu.org

Oxalyl chloride ((COCl)₂) : A milder and more selective reagent than thionyl chloride, often used for sensitive substrates. It is, however, more expensive. wikipedia.org The reaction can be catalyzed by dimethylformamide (DMF). wikipedia.org

Phosgene (B1210022) (COCl₂) : A highly toxic gas that can be used for this transformation, typically in industrial settings and often in the presence of a catalyst like an amide compound. google.com

Table 1: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Formula | Typical Conditions | By-products | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Room temp. or gentle heat cognitoedu.org | SO₂(g), HCl(g) | Gaseous by-products are easily removed ebsco.com | Reagent is toxic and corrosive wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Room temperature cognitoedu.org | POCl₃, HCl | Highly reactive | Solid by-product can complicate purification ebsco.com |

| Phosphorus Trichloride | PCl₃ | Heating required cognitoedu.org | H₃PO₃ | Lower cost for some applications | Non-volatile by-product requires careful separation |

| Oxalyl Chloride | (COCl)₂ | Room temp., often with catalyst (DMF) wikipedia.org | CO(g), CO₂(g), HCl(g) | Milder, more selective, gaseous by-products wikipedia.org | Higher cost, toxic wikipedia.org |

Advanced Synthetic Strategies and Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for preparing acyl chlorides, focusing on catalytic systems to improve selectivity and reduce waste.

Catalytic methods offer a more sustainable alternative to traditional stoichiometric reagents. Several transition-metal-catalyzed reactions have been developed for the synthesis of acyl chlorides.

Palladium-Catalyzed Carbonylation : A notable approach involves the palladium-catalyzed carbonylation of aryl iodides. acs.org By using a combination of a sterically hindered phosphine (B1218219) ligand (like P(tBu)₃) and carbon monoxide, aryl iodides can be converted directly into the corresponding acyl chlorides under mild conditions. acs.org This method provides a powerful way to generate acyl chlorides from different precursors than carboxylic acids.

Nickel-Catalyzed Carbonylation : Researchers have also reported a visible-light-driven, nickel-catalyzed carbonylation of alkyl halides to produce acyl chlorides. thieme-connect.com This method uses a phosphonium (B103445) chloride salt under a carbon monoxide atmosphere, activated by blue light, to furnish a wide range of acyl chlorides. thieme-connect.com

Iron-Catalyzed Chlorination : Another catalytic strategy employs α,α-dichlorodiphenylmethane as the chlorinating agent with iron(III) chloride (FeCl₃) as a catalyst. This system effectively converts carboxylic acids to their corresponding acyl chlorides in high yields under mild conditions. organic-chemistry.org

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are relevant when considering the synthesis of complex chiral molecules where it or its precursor, 2-Mesitylacetic acid, might be a structural component. The synthesis of the precursor, 2-Mesitylacetic acid, can be achieved by the hydrolysis of mesitylacetonitrile, which is prepared from α-chloroisodurene and sodium cyanide. orgsyn.org

In broader synthetic contexts, the creation of specific stereoisomers is critical. Advanced stereoselective methods are often employed to synthesize precursors to complex carboxylic acids. For instance:

Evans Aldol (B89426) Reaction : This powerful method allows for the highly stereoselective synthesis of β-hydroxy carbonyl compounds, which can be precursors to chiral carboxylic acids. The synthesis of (25S)-Δ7-dafachronic acid, a steroidal hormone, utilizes an Evans aldol reaction as a key step to establish the correct stereochemistry in a crucial intermediate with complete stereoselectivity. mpi-cbg.de

Dearomatizing Spirocyclization : In the synthesis of complex heterocyclic structures, heteroaromatic carboxylic acids (such as indole (B1671886) acetic acid derivatives) can be coupled with imines to form azaspirocycles with high diastereoselectivity. d-nb.info Such methods demonstrate precise control over the formation of three-dimensional structures originating from acid precursors.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com Applying these principles to the synthesis of this compound involves moving away from hazardous reagents and wasteful procedures.

Key green chemistry considerations include:

Atom Economy : Traditional methods using stoichiometric chlorinating agents can have lower atom economy. Catalytic processes (as described in 2.2.1) are inherently greener as they reduce the amount of waste generated per unit of product.

Safer Solvents and Reagents : While effective, reagents like thionyl chloride and phosgene are highly toxic and corrosive. google.comwikipedia.org Green chemistry encourages the search for safer alternatives. Furthermore, developing syntheses in environmentally benign solvents, such as water, is a primary goal. For example, a metal-free synthesis of amides from acid chlorides has been developed in a phosphate (B84403) buffer, highlighting the potential for aqueous reaction media. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as enabled by some modern catalytic methods, reduces energy consumption compared to traditional methods that may require heating. acs.org

Waste Reduction : The ideal synthesis produces no waste. The use of thionyl chloride is advantageous because its by-products are gases, but these gases (SO₂ and HCl) are toxic and corrosive and require scrubbing, which itself creates a waste stream. ebsco.comyoutube.com The development of solvent-free reaction conditions is another strategy to minimize waste. humanjournals.com

One innovative approach uses carbon dioxide (CO₂) as a temporary, traceless protecting group for amines during acylation reactions, which improves selectivity and atom economy in processes that use acyl chlorides. rsc.org Such strategies, while not directly for the synthesis of this compound, showcase the direction of green innovation in the broader field of acyl chloride chemistry.

Solvent-Free Reactions

The synthesis of acyl chlorides, including this compound, from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. savemyexams.com Traditionally, these reactions are conducted in inert solvents to facilitate mixing and control reaction temperature. iitk.ac.in However, growing emphasis on green chemistry has spurred the development of solvent-free synthetic procedures.

One established method for acyl chloride synthesis involves reacting a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org In many cases, if the starting carboxylic acid is a liquid or can be melted without decomposition, the reaction with a liquid reagent like thionyl chloride can be performed "neat," thereby eliminating the need for a solvent. reddit.com The volatile byproducts of the thionyl chloride reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. wikipedia.orgorgsyn.org

A documented approach for the solvent-free preparation of other aliphatic acid chlorides utilizes bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as the chlorinating agent. google.com This method involves mixing the carboxylic acid directly with triphosgene and a catalytic amount of dimethylformamide (DMF), followed by heating. google.com The reaction proceeds rapidly, and the product can be isolated directly by distillation. google.com While this specific method has not been published for 2-Mesitylacetic acid, the conditions reported for analogous aliphatic carboxylic acids provide a strong precedent for its applicability.

The table below summarizes typical conditions from a patented solvent-free process for other aliphatic acid chlorides, which could be adapted for the synthesis of this compound. google.com

| Carboxylic Acid | Chlorinating Agent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propionic Acid | Bis(trichloromethyl)carbonate | DMF | 10-70 | 10-55 | >89.00 | google.com |

| n-Valeric Acid | Bis(trichloromethyl)carbonate | DMF | ~60 | 50 | 97.52 | google.com |

Atom Economy Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. tutorhunt.com A higher atom economy indicates a more sustainable process with less waste generation. libretexts.org

The synthesis of this compound from 2-Mesitylacetic acid can be achieved using various chlorinating agents, with thionyl chloride and oxalyl chloride being the most common. savemyexams.comlibretexts.org The atom economy of these two routes differs due to the different byproducts formed.

Reaction with Thionyl Chloride: C₁₁H₁₄O₂ + SOCl₂ → C₁₁H₁₃ClO + SO₂ + HCl

Reaction with Oxalyl Chloride: C₁₁H₁₄O₂ + (COCl)₂ → C₁₁H₁₃ClO + CO + CO₂ + HCl

The following table provides a detailed comparison of the atom economy for both synthetic pathways.

| Parameter | Synthesis with Thionyl Chloride (SOCl₂) | Synthesis with Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Reactants | 2-Mesitylacetic acid, Thionyl chloride | 2-Mesitylacetic acid, Oxalyl chloride |

| Molar Mass of 2-Mesitylacetic Acid (g/mol) | 178.23 | 178.23 |

| Molar Mass of Chlorinating Agent (g/mol) | 118.97 | 126.93 |

| Total Molar Mass of Reactants (g/mol) | 297.20 | 305.16 |

| Desired Product | This compound | This compound |

| Molar Mass of Desired Product (g/mol) | 196.69 | 196.69 |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Atom Economy (%) | 66.18% | 64.45% |

As the data indicates, the synthesis using thionyl chloride exhibits a slightly higher atom economy. This means that for every mole of reactants used, a greater proportion of their atomic mass is incorporated into the final this compound product compared to the oxalyl chloride route, which generates a greater mass of waste byproducts (carbon monoxide and carbon dioxide). tutorhunt.comlibretexts.org

Reactivity and Reaction Mechanisms of 2 Mesitylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Mesitylacetyl chloride, as an acyl chloride, is highly reactive towards nucleophiles. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This positive character makes it a prime target for attack by nucleophilic species. The general mechanism for these reactions is a nucleophilic addition-elimination process.

The reaction proceeds in two main stages:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this step, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, creating an alkoxide ion.

The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, which also include acid anhydrides, esters, and amides. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.

When this compound reacts with oxygen-containing nucleophiles like water or alcohols, the reaction is typically vigorous.

Hydrolysis (Reaction with Water): In the presence of water, this compound is hydrolyzed to form 2-Mesitylacetic acid and hydrogen chloride. The reaction follows the general nucleophilic addition-elimination mechanism where water acts as the nucleophile.

Alcoholysis (Reaction with Alcohols): The reaction with an alcohol yields an ester. For instance, the reaction of this compound with an alcohol (ROH) produces the corresponding 2-mesitylacetate ester and hydrogen chloride. This reaction is a common method for ester synthesis. The reaction can be catalyzed by a weak base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct.

Table 1: Products of Reactions with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Water (H₂O) | 2-Mesitylacetic acid |

| This compound | Alcohol (ROH) | 2-Mesitylacetate ester |

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily react with this compound to form amides.

Reaction with Ammonia: this compound reacts with ammonia to produce 2-mesitylacetamide.

Reaction with Primary and Secondary Amines: Primary and secondary amines react in a similar fashion to yield N-substituted and N,N-disubstituted amides, respectively. For these reactions, it is common to use two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride formed during the reaction.

Table 2: Products of Reactions with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Ammonia (NH₃) | 2-Mesitylacetamide |

| This compound | Primary Amine (RNH₂) | N-substituted 2-mesitylacetamide |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted 2-mesitylacetamide |

This compound can react with a carboxylic acid or a carboxylate salt to form a mixed or symmetrical acid anhydride. This reaction is another example of nucleophilic acyl substitution, where the incoming nucleophile is the carboxylic acid or its conjugate base. The reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. This method is a versatile route for the synthesis of both symmetrical and unsymmetrical anhydrides.

Electrophilic Aromatic Substitution Reactions

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. In this type of electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. Cleavage of the carbon-chlorine bond results in the formation of the acylium ion, which is resonance-stabilized. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation restores the aromaticity of the ring.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which helps to prevent polysubstitution products that can be an issue in Friedel-Crafts alkylation.

Formation and Reactivity of Ketene (B1206846) Intermediates

A key aspect of the reactivity of acyl chlorides, including this compound, is their ability to serve as precursors for ketenes. These intermediates are highly reactive and participate in a variety of subsequent chemical transformations.

Arylketenes are commonly generated from α-aryl acyl chlorides through a dehydrohalogenation reaction. thieme-connect.de This process, often referred to as the Staudinger method, involves the treatment of the acyl chloride with a tertiary amine base, such as triethylamine (B128534). thieme-connect.dewikipedia.org The base abstracts the acidic α-proton (the proton on the carbon adjacent to the carbonyl group), leading to the formation of a carbon-carbon double bond and the concurrent elimination of the chloride ion. wikipedia.org

In the case of this compound, the presence of the bulky mesityl group influences the stability and reactivity of the resulting mesitylketene. The general reaction is as follows:

Reaction Scheme: Generation of Mesitylketene

Mesitylacetyl chloride reacts with triethylamine to form the mesitylketene intermediate and triethylammonium (B8662869) chloride.

While monoarylketenes are often highly reactive and tend to self-react, they can be prepared and used in situ in dilute solutions for subsequent reactions. thieme-connect.de

Once generated, ketenes are versatile intermediates that readily undergo cycloaddition reactions. Due to their cumulated double bond system (C=C=O), they can participate in various cycloaddition modes, most notably [2+2] and [4+2] cycloadditions. scripps.eduunt.edu

[2+2] Cycloadditions: This is the most common reaction pathway for ketenes. wikipedia.org They react with a wide range of unsaturated partners (ketenophiles) to form four-membered rings. wikipedia.org The reaction is thermally allowed and proceeds through a concerted mechanism where the ketene acts as the antarafacial component. youtube.com

With Imines (Staudinger Synthesis): The reaction of a ketene with an imine yields a β-lactam. This is a cornerstone reaction in the synthesis of this important class of compounds. organic-chemistry.org

With Alkenes: Cycloaddition with alkenes produces cyclobutanones. Electron-withdrawing substituents on the ketene can accelerate the reaction. wikipedia.org

With Carbonyls: Ketenes can react with electrophilic carbonyl groups to form β-lactones. scripps.edu

The general stereochemical outcome of the [2+2] cycloaddition is that the bulkier substituent on the ketene tends to occupy the more sterically hindered face of the newly formed four-membered ring. wikipedia.org

[4+2] Cycloadditions: Although less common than [2+2] cycloadditions, ketenes can also function as the 2π-electron component in [4+2] cycloadditions (Diels-Alder type reactions) with suitable 4π-electron dienes, leading to the formation of six-membered rings such as dihydropyrans. scripps.eduunt.edu

| Cycloaddition Type | Ketenophile | Product Class |

| [2+2] | Imine | β-Lactam |

| [2+2] | Alkene | Cyclobutanone |

| [2+2] | Carbonyl | β-Lactone |

| [4+2] | Diene | Dihydropyran |

Other Significant Reaction Pathways

Beyond the formation of ketenes, this compound engages in other important reactions, including acylations and intramolecular cyclizations, which are fundamental in the synthesis of more complex molecular architectures.

This compound can be used as an acylating agent. A notable example is its reaction with sterically hindered N-hydroxyamino esters. In a study by Ito et al., the reaction of this compound with methyl 1-(N-hydroxyamino)-1-cyclohexanecarbonate was investigated. semanticscholar.org The reaction, conducted under two-phase acylation conditions, yielded a mixture of the N-acylated and O-acylated products. semanticscholar.org

This chemoselectivity challenge highlights the dual nucleophilicity of the hydroxyamino ester and the reactivity of the acyl chloride. The steric hindrance of both the mesityl group and the cyclohexyl moiety on the respective reactants influences the product distribution. semanticscholar.org

Table of Acylation Products semanticscholar.org

| Product | Structure | Yield |

|---|---|---|

| N-acylated adduct | N-(mesitylacetyl)-N-hydroxyamino ester | 42% |

| O-acylated hydroxylamine (B1172632) | O-(mesitylacetyl)-N-hydroxyamino ester | 48% |

Derivatives of this compound can undergo intramolecular cyclization reactions to form heterocyclic compounds. For instance, the N-acylated adduct formed from the reaction described above can serve as a precursor for cyclization. semanticscholar.org

Following protection of the N-hydroxy group (e.g., as a methoxymethoxy ether), the resulting amide can undergo an intramolecular Claisen condensation. semanticscholar.org Treatment of the N-protected, N-acylated intermediate with a strong base like potassium tert-butoxide (t-BuOK) induces cyclization to yield N-oxydihydropyrrole derivatives. semanticscholar.org This transformation is a key step in the synthesis of these heterocyclic systems. semanticscholar.org The Dieckmann condensation is a related intramolecular reaction of diesters that also forms cyclic β-keto esters. libretexts.org

This pathway demonstrates how this compound can be incorporated into a molecule and then facilitate the construction of a new ring system through a subsequent intramolecular reaction.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Mesitylketene |

| Triethylammonium chloride |

| Methyl 1-(N-hydroxyamino)-1-cyclohexanecarbonate |

| Potassium tert-butoxide |

Applications of 2 Mesitylacetyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

Acyl chlorides are recognized for their high reactivity, making them valuable reagents for forming complex molecular structures from simpler starting materials. ebsco.com 2-Mesitylacetyl chloride, in particular, is utilized in sophisticated synthetic pathways where the introduction of a bulky mesitylacetyl group is required. This functional group can direct the stereochemistry of reactions and provide stability to intermediates, proving essential in the multistep synthesis of intricate molecular architectures. nih.govnih.gov The strategic use of such building blocks is fundamental to modern organic chemistry, enabling the construction of molecules with potential applications in materials science and medicine. nih.gov

Heterocyclic compounds, which contain rings with one or more heteroatoms, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals based on these structures. openmedicinalchemistryjournal.comcem.com Acyl chlorides like this compound are pivotal reagents in the synthesis of various heterocyclic systems. They can participate in cyclization and condensation reactions to form rings such as pyrroles, thiazolidinones, and benzothiazepines. researchgate.netresearchgate.net

A notable application of this compound is in the synthesis of N-oxydihydropyrrole derivatives. semanticscholar.org These compounds have been investigated for their biological activities. researchgate.net In a key synthetic step, this compound is used to acylate a hydroxylamine (B1172632) derivative, such as ethyl 2-hydroxyamino-2-methylpropionate. tandfonline.com This acylation is a critical step, forming an amide intermediate that can subsequently undergo an intramolecular Claisen condensation to form the desired dihydropyrrole ring structure. semanticscholar.org

The reaction is typically performed under controlled temperature conditions. For instance, the acylation of ethyl 2-methoxyamino-2-methylpropionate with this compound is carried out in dichloromethane (B109758) (CH2Cl2) at 0°C in the presence of triethylamine (B128534) (Et3N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com The resulting N-methoxy amide intermediate is then cyclized using a base like potassium tert-butoxide (t-BuOK) to yield the final N-oxydihydropyrrole derivative. semanticscholar.orgtandfonline.com

Research has explored various routes to optimize the synthesis of these derivatives, highlighting the importance of the acylation step with the sterically hindered this compound to create useful intermediates for a variety of N-oxydihydropyrrole compounds. semanticscholar.org

Table 1: Synthesis of N-Oxydihydropyrrole Intermediate

| Reactants | Reagents & Solvents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-methoxyamino-2-methylpropionate, this compound | Et3N, DMAP, CH2Cl2 | N-methoxy amide intermediate (9) | 41% | semanticscholar.org |

Diketones, particularly 1,3- and 1,4-diketones, are significant intermediates in organic synthesis, serving as building blocks for various heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent in medicinal chemistry. ijpras.com Acyl chlorides are common reagents in several methods for synthesizing diketones. organic-chemistry.org For instance, the acylation of ketone enolates with acyl chlorides is a direct route to 1,3-diketones. organic-chemistry.org

While specific examples detailing the use of this compound in diketone synthesis are specialized, the general methodology involves reacting an acyl chloride with a nucleophilic carbon source. Methods like the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides can produce 1,4-diketones. organic-chemistry.org Similarly, soft enolization and subsequent acylation of ketones with crude acid chlorides provide an efficient pathway to 1,3-diketones. organic-chemistry.org Given its structure, this compound can be employed in such reactions to produce diketones bearing a bulky mesityl group, which can be useful for creating sterically demanding target molecules. The synthesis of 1,2-diketones can also be achieved through non-oxidative methods involving the addition of organometallic reagents to acyl chloride derivatives. nih.gov

The total synthesis of natural products is a major driver of innovation in organic chemistry, often serving to confirm complex structures or to develop new synthetic methodologies. nih.govorganicchemistrydata.org While a direct total synthesis of a major natural product using this compound is not prominently documented in general literature, its role is implicit through its function in creating complex intermediates. The synthesis of structurally diverse alkaloids and other complex molecules often relies on versatile building blocks to construct key fragments of the final product. nih.govrsc.org

The synthesis of N-oxydihydropyrrole derivatives from this compound is a prime example of creating a complex, biologically active scaffold that can be considered an analogue of or an intermediate toward more complex natural products. semanticscholar.orgresearchgate.net Synthetic strategies like function-oriented synthesis (FOS) and diversity-oriented synthesis (DOS) focus on creating libraries of compounds around a core scaffold, which may be derived from building blocks like this compound, to explore biologically relevant chemical space. rsc.org

This compound is explicitly identified as a pharmaceutical intermediate. molbase.comeoscmo.combldpharm.com Pharmaceutical intermediates are chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). nih.gov The synthesis of complex organic molecules for the pharmaceutical industry requires reliable and efficient access to such intermediates. nih.gov

The utility of this compound in this context is demonstrated by its application in synthesizing heterocyclic structures known for their pharmacological potential, such as the previously mentioned N-oxydihydropyrrole derivatives which have shown insecticidal activity. semanticscholar.orgresearchgate.nettandfonline.com The development of robust synthetic routes to these intermediates is crucial for the pharmaceutical pipeline, enabling the production of new drug candidates. nih.gov Companies in the fine chemicals sector supply this compound for use in research and development and in the manufacturing of these advanced intermediates. molbase.comchinachemnet.com

Construction of Heterocyclic Compounds

In Derivatization Strategies for Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearch-solution.com This is often done to improve volatility, enhance thermal stability, or introduce a chromophore or fluorophore for improved detection. researchgate.netamericanpharmaceuticalreview.com

Due to their high reactivity, acyl chlorides like this compound are often derivatized before analysis. americanpharmaceuticalreview.com For instance, direct analysis of a reactive acyl chloride by reverse-phase HPLC can be challenging. Derivatization can convert it into a more stable analyte. americanpharmaceuticalreview.com A common and straightforward strategy is to dissolve the acyl chloride in an alcohol, which rapidly converts it to the corresponding ester. americanpharmaceuticalreview.com This ester derivative is typically more stable and less reactive, making it amenable to standard chromatographic analysis. libretexts.org If the target analyte lacks a UV-absorbing group, a derivatizing agent containing a chromophore, such as 4-nitrophenol, can be used. americanpharmaceuticalreview.com For this compound, its inherent aromatic ring provides UV absorbance, so derivatization primarily serves to stabilize the molecule for analysis.

Table 2: Common Derivatization Reactions for Acyl Chlorides

| Analyte Functional Group | Derivatizing Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Acyl Chloride | Alcohol (e.g., Methanol) | Improve stability, convert to ester | GC, RP-HPLC | americanpharmaceuticalreview.com |

| Acyl Chloride | Amine | Improve stability, convert to amide | GC, RP-HPLC | ebsco.com |

| Carbonyl Compounds | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Add chromophore for UV detection | HPLC | libretexts.org |

Introduction of Hydrophobic Moieties

In the realm of analytical chemistry, particularly in techniques like reversed-phase high-performance liquid chromatography (HPLC), the retention of highly polar analytes can be challenging. These compounds often elute in or near the solvent front, leading to poor resolution and co-elution with interfering matrix components. Chemical derivatization with a hydrophobic reagent can significantly enhance the retention of such polar molecules on nonpolar stationary phases. nih.govchromatographyonline.com

Enhancement of Ionization Efficiency in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its sensitivity and selectivity. ddtjournal.comnih.gov However, the efficiency of electrospray ionization (ESI), a common ionization source, can be low for certain classes of compounds, particularly those that are neutral or poorly ionizable in solution. ddtjournal.commdpi.com Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a readily ionizable group into the analyte molecule. ddtjournal.comnih.gov

Preparation of Stable Isotope Labeled Internal Standards

Quantitative analysis by LC-MS/MS relies heavily on the use of internal standards to correct for variations in sample preparation, chromatographic retention, and ionization efficiency. Stable isotope labeled (SIL) internal standards are considered the gold standard for this purpose as they have nearly identical physicochemical properties to the analyte but are distinguishable by their mass.

By using a deuterated this compound, a SIL-derivatized analyte can be generated, which would serve as an ideal internal standard for the quantification of the corresponding non-deuterated derivatized analyte. This approach is analogous to the use of ¹³C-benzoyl chloride for creating SIL internal standards for a wide range of metabolites. princeton.edu

Contributions to Materials Science

The unique structural features of this compound, namely the reactive acyl chloride and the bulky, rigid mesityl group, make it a valuable building block in materials science for the synthesis of novel polymers and well-defined organic molecular structures.

Precursors for Polymeric Materials

Acyl chlorides are common precursors in the synthesis of polymers such as polyesters and polyamides through condensation polymerization reactions. This compound can be employed as a monomer or a modifying agent in polymer synthesis. specialchem.comwikipedia.orgessentialchemicalindustry.org When used as a monomer with appropriate diols or diamines, it can introduce the bulky mesityl group into the polymer backbone. This can significantly influence the properties of the resulting polymer, such as:

Increased Thermal Stability: The rigid aromatic structure of the mesityl group can enhance the thermal stability of the polymer.

Reduced Crystallinity: The steric hindrance provided by the three methyl groups on the phenyl ring can disrupt polymer chain packing, leading to more amorphous materials with potentially increased solubility in organic solvents.

Modified Mechanical Properties: The incorporation of bulky side groups can affect the polymer's flexibility, tensile strength, and other mechanical characteristics.

Table 1: Potential Influence of this compound on Polymer Properties

| Property | Influence of Mesitylacetyl Moiety | Rationale |

| Thermal Stability | Increase | Incorporation of a rigid aromatic ring. |

| Solubility | Increase | Steric hindrance disrupts chain packing, reducing crystallinity. |

| Crystallinity | Decrease | The bulky mesityl group prevents ordered alignment of polymer chains. |

| Glass Transition Temp. | Increase | The rigid structure restricts chain mobility. |

Organic Molecular Constructs

Organic building blocks are fundamental to the bottom-up construction of complex molecular architectures, including supramolecular assemblies and organic frameworks. sigmaaldrich.comapolloscientific.co.uk this compound, with its defined geometry and reactive handle, can be utilized as a key component in the synthesis of such constructs.

The mesityl group can act as a rigid, space-filling component, directing the three-dimensional arrangement of molecules. The acyl chloride functionality allows for its covalent attachment to other molecular units, enabling the programmed assembly of larger, well-defined structures. For example, it could be reacted with multifunctional core molecules to create star-shaped compounds or dendrimers with a hydrophobic periphery. These molecular constructs can exhibit unique properties and find applications in areas such as host-guest chemistry, molecular recognition, and the development of new functional materials.

Spectroscopic Characterization and Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2-Mesitylacetyl chloride, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the mesityl group typically appear in the range of 6.5–8.0 ppm. libretexts.org The methyl groups attached to the benzene (B151609) ring are expected to produce a signal around 2.10–2.27 ppm. sigmaaldrich.com The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are generally found in the region of 3.5-4.5 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 6.5 - 8.0 |

| -CH₂-COCl | 3.5 - 4.5 |

| Ar-CH₃ | 2.10 - 2.27 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. sigmaaldrich.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl chloride group is highly deshielded and appears significantly downfield, typically in the range of 170-220 ppm. libretexts.org The aromatic carbons of the mesityl ring show signals between 125 and 150 ppm. The carbons of the methyl groups attached to the ring are found at approximately 20-30 ppm, while the methylene carbon adjacent to the carbonyl group is expected around 40-50 ppm. libretexts.orgpdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 170 - 220 |

| Aromatic C | 125 - 150 |

| -C H₂- | 40 - 50 |

| Ar-C H₃ | 20 - 30 |

Note: These are approximate ranges and actual values can vary. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, which is typically observed at a high frequency, around 1800 cm⁻¹. uc.edu The C-H stretching vibrations of the aromatic and alkyl groups appear in the region of 2850-3100 cm⁻¹. vscht.czlibretexts.org Aromatic C=C stretching vibrations are expected in the 1475-1600 cm⁻¹ range. uc.edu The C-Cl stretch is generally found in the fingerprint region between 600 and 800 cm⁻¹. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acid Chloride) | ~1800 | Strong |

| C-H (Aromatic) | 3050 - 3100 | Strong |

| C-H (Alkane) | 2850 - 3000 | Strong |

| C=C (Aromatic) | 1475 - 1600 | Weak-Medium |

| C-Cl | 600 - 800 | Strong |

Source: Adapted from typical IR absorption frequency tables. uc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. savemyexams.com For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak is expected, with an [M+2] peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. whitman.edu

Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical to form a stable acylium ion. libretexts.org In the case of this compound, this would result in a significant peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the mesityl group can also occur.

Theoretical and Computational Studies of 2 Mesitylacetyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. researchgate.netresearchgate.net For 2-Mesitylacetyl chloride, these calculations would reveal how the electron-donating methyl groups on the mesityl ring and the electron-withdrawing acetyl chloride group collectively influence the molecule's electronic properties.

Detailed Research Findings: Studies on mesitylene (B46885) (1,3,5-trimethylbenzene) show that the methyl groups enrich the benzene (B151609) ring with electron density, raising the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.netdergipark.org.tr The acetyl chloride moiety attached to the methylene (B1212753) bridge, conversely, acts as an inductive electron-withdrawing group.

A Molecular Electrostatic Potential (MEP) map would visually represent this electronic distribution. It would show a region of high electron density (negative potential, typically colored red) around the mesityl ring and the carbonyl oxygen, while the carbonyl carbon would exhibit a strong positive potential (colored blue), confirming its electrophilicity.

Table 6.1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high (localized on the mesityl ring) | Indicates the region most susceptible to oxidation or electrophilic attack. The electron-rich ring is the primary electron donor. |

| LUMO Energy | Relatively low (localized on the C=O π* orbital) | Indicates the region most susceptible to reduction or nucleophilic attack. The carbonyl carbon is the primary electron acceptor. |

| HOMO-LUMO Gap | Moderate; smaller than mesitylene | A smaller gap suggests higher chemical reactivity and lower kinetic stability compared to the parent mesitylene. |

| Mulliken Atomic Charges | Significant positive charge on carbonyl carbon; negative charge on carbonyl oxygen and chlorine; slight negative charge on ring carbons | Quantifies the polarity of bonds and identifies reactive sites. Confirms the electrophilicity of the carbonyl carbon. researchgate.net |

| Dipole Moment | Non-zero, significant magnitude | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions in polar solvents. |

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent, providing insights into its dynamic interactions and reactivity that static quantum calculations cannot capture. nih.govacs.org An MD simulation would track the movements of the molecule and surrounding solvent molecules over time, governed by a force field. acs.orgmdpi.com

Detailed Research Findings: For a molecule like this compound, MD simulations would be particularly useful for studying its behavior in solution prior to a reaction. Key analyses would include the calculation of Radial Distribution Functions (RDFs) between the carbonyl carbon and solvent molecules. The RDF would reveal the structure of the solvent shell around the reactive acyl chloride group. It would likely show that the bulky mesityl group sterically hinders the approach of solvent molecules to the electrophilic carbon, creating a unique micro-solvation environment. nih.gov

Furthermore, MD simulations can be used to compute transport properties like the diffusion coefficient, which quantifies how quickly the molecule moves through a solvent. acs.org The simulations would also illuminate the conformational dynamics, showing how the molecule flexes and rotates in solution, which can impact the accessibility of its reactive site. By observing the interactions, one could assess how the mesityl group's hydrophobic nature and the acetyl chloride's polar nature drive the molecule's orientation and aggregation in different solvents.

Table 6.2: Typical Parameters and Outputs for an MD Simulation of this compound in Water

| Parameter/Output | Example Value/Description | Purpose |

| Force Field | COMPASS II, AMBER | Defines the potential energy function for all atoms, governing their interactions. mdpi.com |

| System Size | 1 molecule of this compound + ~2000 water molecules | Creates a representative simulation box to model bulk solvent behavior. |

| Simulation Time | 50-200 nanoseconds | Allows the system to reach equilibrium and provides sufficient sampling of molecular motions. acs.org |

| Output: Radial Distribution Function (g(r)) | Peak analysis for C=O carbon to water oxygen distance | To understand the solvation structure and accessibility of the reactive site. |

| Output: Mean Squared Displacement (MSD) | Plot of MSD over time to calculate the diffusion coefficient | To quantify the mobility of the molecule within the solvent. mdpi.com |

| Output: Interaction Energy | Calculation of van der Waals and electrostatic energies between solute and solvent | To determine the energetic favorability of solvation and the nature of intermolecular forces. mdpi.com |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, identifying the low-energy pathways from reactants to products. acs.org For this compound, this involves modeling its reaction with a nucleophile (e.g., water for hydrolysis or an alcohol for esterification). The analysis focuses on locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org

Detailed Research Findings: The reaction of an acyl chloride with a nucleophile typically proceeds through a tetrahedral intermediate. For this compound, the reaction pathway would be significantly influenced by the steric bulk of the mesityl group. libretexts.org Computational modeling would involve optimizing the geometry of the reactants, the tetrahedral intermediate, the transition states, and the products.

Transition state calculations would reveal a high activation energy barrier for the formation of the tetrahedral intermediate due to severe steric repulsion between the incoming nucleophile and the large mesityl group. unipd.it The geometry of the transition state itself would be distorted to accommodate this steric clash. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state correctly connects the reactants to the intermediate. acs.org The calculated activation energy would provide a quantitative measure of how much the steric hindrance slows down the reaction compared to a less hindered acyl chloride like acetyl chloride.

Table 6.3: Hypothetical Reaction Pathway Analysis for Nucleophilic Acyl Substitution

| Species/State | Key Geometric Features (Hypothetical) | Relative Energy (kcal/mol, Hypothetical) | Description |

| Reactants + Nucleophile | Nucleophile distant from carbonyl carbon. | 0 | The ground state of the system before reaction. |

| Transition State 1 (TS1) | Partial bond formation between nucleophile and carbonyl C. C-O bond is elongated. C-Cl bond is slightly elongated. | +25 | The high-energy point for the formation of the intermediate. Steric hindrance from the mesityl group significantly raises this barrier. |

| Tetrahedral Intermediate | sp³ hybridized carbonyl carbon. Full bond to nucleophile. | +10 | A metastable intermediate on the reaction pathway. |

| Transition State 2 (TS2) | Partial C-Cl bond breaking. | +20 | The energy barrier for the collapse of the intermediate and expulsion of the chloride leaving group. Generally lower than TS1 for a good leaving group like Cl⁻. |

| Products + Cl⁻ | sp² hybridized carbonyl carbon. Full bond to the nucleophilic group. | -15 | The final, thermodynamically favored products of the reaction. |

Conformational Analysis and Steric Strain Investigations

The three-dimensional shape and flexibility of this compound are dominated by the steric interactions involving the bulky mesityl group. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers for rotation around its single bonds. researchgate.net

Detailed Research Findings: The key flexible bond in this compound is the C-C bond connecting the mesityl ring to the methylene bridge (Ar-CH₂). Rotation around this bond is highly restricted due to the two ortho-methyl groups of the mesityl ring clashing with the acetyl chloride moiety. Computational studies would perform a "potential energy surface scan," where the dihedral angle of this bond is systematically varied and the energy of the molecule is calculated at each step.

The results would likely show deep energy minima corresponding to conformations where the C-C(=O)Cl plane is roughly perpendicular to the plane of the mesityl ring. This "staggered" arrangement minimizes the steric strain. acs.org Conformations where these two planes are aligned (eclipsed) would be energetically very unfavorable. The calculated energy difference between the most stable and least stable conformers would provide a quantitative measure of the steric strain, which can exceed several kcal/mol in such hindered systems. scispace.com This inherent rigidity and defined conformational preference can have significant implications for how the molecule fits into the active site of an enzyme or interacts with other molecules. researchgate.net

Table 6.4: Predicted Conformational Preferences and Steric Strain in this compound

| Dihedral Angle (Ar-CH₂-C=O) | Conformation Description | Relative Energy (kcal/mol, Hypothetical) | Stability and Strain |

| ~90° / 270° | Perpendicular/Staggered (C=O bond is out of the plane of the aromatic ring) | 0 | Most Stable. Minimizes steric clash between the carbonyl group/chlorine and the ortho-methyl groups of the mesityl ring. |

| ~0° / 180° | Coplanar/Eclipsed (C=O bond is in the same plane as the aromatic ring) | >10 | Highly Unstable. Maximizes steric repulsion, representing the rotational energy barrier. |

| Intermediate Angles | Skew conformations | 1-5 | Intermediate stability, representing the transition between stable conformers. |

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The primary reaction involving 2-Mesitylacetyl chloride is Friedel-Crafts acylation, a cornerstone of C-C bond formation. acs.org However, the steric hindrance from the mesityl group can impede the reaction. Consequently, a major research thrust is the development of highly active and selective catalysts.

Heterogeneous Catalysts: Solid acid catalysts like zeolites and montmorillonite clays are gaining attention for Friedel-Crafts reactions. rsc.org These materials offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact compared to traditional homogeneous Lewis acids like aluminum chloride. researchgate.net Research is focused on tailoring the pore size and acidity of these materials to better accommodate bulky substrates like this compound, thereby improving reaction rates and selectivity.

Water-Tolerant Lewis Acids: The development of water-tolerant Lewis acids, such as metal triflates (e.g., scandium or tin(II) triflate), represents another promising direction. researchgate.net These catalysts can function efficiently in the presence of moisture, simplifying reaction setup and expanding the scope of compatible solvents and substrates.

Organocatalysis: The use of small organic molecules as catalysts is an emerging area in Friedel-Crafts acylation. researchgate.net These metal-free systems can offer unique selectivity profiles and are often more environmentally benign. Developing organocatalysts that can effectively activate the sterically demanding this compound is a key challenge being addressed.

A comparison of potential catalytic systems is presented below:

| Catalyst Type | Advantages | Challenges for this compound |

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity | Requires stoichiometric amounts, moisture sensitive, waste disposal issues |

| Zeolites/Clays | Reusable, environmentally friendly, shape selectivity | Potential for diffusion limitations due to steric bulk |

| Metal Triflates | Catalytic amounts, water-tolerant | Higher cost compared to traditional Lewis acids |

| Organocatalysts | Metal-free, potentially high selectivity | Lower reactivity for sterically hindered substrates |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis into automated platforms, including flow chemistry systems, is revolutionizing drug discovery and materials science. syrris.com These systems enable high-throughput screening, rapid reaction optimization, and improved safety and reproducibility. nih.gov

Acylation reactions using acyl chlorides are well-suited for automation. researchgate.net this compound can be incorporated into these platforms to generate libraries of derivatives for various applications.

Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov The use of flow chemistry can be particularly advantageous for managing the exothermic nature of some acylation reactions and for safely handling reactive intermediates. acs.org Photocatalytic acylations in flow systems have shown great promise for late-stage functionalization of complex molecules. nih.gov

Modular Platforms: Automated synthesis platforms often use a modular approach, where different reaction modules can be combined to perform multi-step syntheses. syrris.com A module for acylation with this compound could be integrated with other modules for purification, analysis, and subsequent reaction steps, enabling the rapid and efficient construction of complex molecules.

Novel Synthetic Transformations Involving this compound

Beyond its traditional role in Friedel-Crafts reactions, researchers are exploring novel transformations involving this compound to access new molecular architectures. The steric hindrance of the mesityl group can be exploited to direct reactivity in unconventional ways.

Future research may focus on:

Palladium-Catalyzed Cross-Coupling Reactions: While challenging, the development of specialized palladium catalysts and ligands could enable the cross-coupling of sterically hindered acyl chlorides like this compound with various organometallic reagents.

Photocatalysis and Electrosynthesis: These modern synthetic methods can generate highly reactive intermediates under mild conditions, potentially overcoming the steric barriers associated with this compound and enabling new types of bond formations. nih.gov

Reactions with Ambident Nucleophiles: Investigating the regioselectivity of reactions between this compound and nucleophiles containing multiple reactive sites could lead to the selective synthesis of complex heterocyclic structures.

Exploration of Bioactive Molecules Derived from this compound

The incorporation of a mesityl group can significantly influence the pharmacological properties of a molecule by affecting its conformation, metabolic stability, and receptor-binding affinity. The chloroacetyl group is also a versatile handle for further chemical modification. nih.gov Therefore, this compound is a promising building block for the synthesis of new bioactive compounds and pharmaceuticals.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, the general strategy of using substituted acyl chlorides to build complex, biologically active molecules is well-established. mdpi.comnih.govnih.gov Future research will likely involve the use of this compound in the synthesis of compound libraries for screening against a wide range of biological targets, including enzymes and receptors implicated in various diseases. The development of novel multicomponent reactions is a powerful strategy for rapidly generating molecular diversity from simple building blocks. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools for chemical research and development.

In Situ FTIR Spectroscopy (ReactIR): This technique is particularly powerful for monitoring reactions involving acyl chlorides. mt.com The strong carbonyl (C=O) stretching vibration of the acyl chloride functional group has a characteristic frequency in the infrared spectrum. By monitoring the disappearance of this peak and the simultaneous appearance of the carbonyl peak of the ketone product, researchers can track the reaction progress in real time. researchgate.netresearchgate.netyoutube.com This provides valuable data on reaction rates, the influence of different catalysts, and the potential formation of transient intermediates. mt.comnih.gov

Raman and NMR Spectroscopy: In addition to FTIR, in situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information about the reaction mixture, helping to elucidate complex reaction pathways and identify unknown species.

The data obtained from these techniques can be used to build detailed kinetic models of reactions involving this compound, facilitating more efficient process development and scale-up.

Q & A

Basic: What established protocols ensure high-purity synthesis of 2-Mesitylacetyl chloride?

Methodological Answer:

The synthesis typically involves reacting mesitylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of acid to chlorinating agent to minimize residual reactants.

- Purification: Distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) to isolate the product.

- Characterization: Confirm purity via ¹H/¹³C NMR (e.g., acetyl chloride proton at δ 3.2–3.5 ppm, mesityl aromatic protons at δ 6.7–7.0 ppm) and FT-IR (C=O stretch ~1800 cm⁻¹). Elemental analysis (C, H, Cl) should align with theoretical values (±0.3%).

Reproducibility Tip: Document solvent drying methods (e.g., molecular sieves for THF) and moisture-free handling .

Advanced: How can reaction conditions be optimized for this compound in moisture-sensitive applications?

Methodological Answer:

Optimization strategies include:

- Inert Atmosphere: Use Schlenk lines or gloveboxes with <1 ppm O₂/H₂O.

- Drying Agents: Pre-treat solvents with activated 3Å molecular sieves.

- Real-Time Monitoring: Employ in situ IR spectroscopy to track acyl chloride consumption and intermediate formation.

- Temperature Control: Maintain reactions at 0–5°C to suppress hydrolysis.

Validation: Compare kinetic data (e.g., reaction half-life) under varying conditions to identify stability thresholds .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR distinguishes acetyl and mesityl protons; ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- FT-IR: Validate C=O and C-Cl bonds.

- Elemental Analysis: Ensure Cl content matches theoretical values (e.g., ~18.9% for C₁₁H₁₃ClO).

- Mass Spectrometry (HRMS): Confirm molecular ion peak (m/z ~196.0755 for [M+H]⁺).

Note: For new derivatives, include X-ray crystallography to resolve steric effects from the mesityl group .

Advanced: How to resolve discrepancies in reported reactivity/stability data?

Methodological Answer:

- Systematic Review: Compare experimental variables (e.g., solvent polarity, temperature) across studies.

- Controlled Replication: Reproduce conflicting experiments with standardized reagents.

- Collaborative Validation: Partner with independent labs to verify results.

Case Study: If hydrolysis rates vary, test under identical pH and humidity conditions to isolate contributing factors .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhaling vapors (TLV: 0.1 ppm).

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents.

- Storage: Keep in sealed, amber glass under nitrogen at 2–8°C.

Emergency: Flush eyes with water for 15 minutes and seek immediate medical assistance .

Advanced: What computational approaches predict reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations: Model electrophilicity (via LUMO energy) and steric hindrance from the mesityl group.

- Molecular Docking: Simulate interactions with catalytic sites (e.g., enzyme active sites).

- Kinetic Modeling: Predict reaction pathways using software like Gaussian or ORCA.

Validation: Cross-check computational results with experimental kinetic isotope effects (KIEs) .

Basic: How to document synthetic procedures for reproducibility?

Methodological Answer:

- Detailed Descriptions: Specify reaction times, temperatures, and stirring rates.

- Supplementary Data: Include NMR/IR spectra, chromatograms, and crystallography files.

- Purity Metrics: Report melting points (if solid) or boiling points with pressure.

Example: "Stirred at 25°C for 12 h under N₂" instead of "stirred overnight" .

Advanced: What strategies mitigate side reactions during acylation?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance selectivity.

- Stoichiometry Adjustments: Limit acyl chloride to 1.1 equivalents to reduce dimerization.

- Solvent Effects: Use low-polarity solvents (e.g., toluene) to stabilize intermediates.

Case Study: In peptide coupling, adding Hünig’s base (DIPEA) minimizes racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.